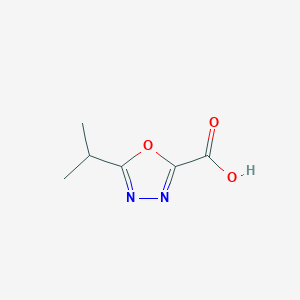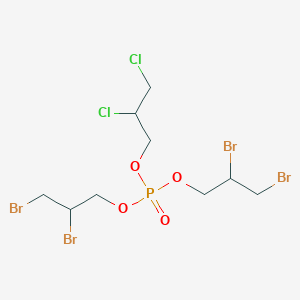
N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide
Übersicht
Beschreibung
N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide (CFPIMB) is a novel synthetic compound that has recently been developed for use in scientific research. This compound is a derivative of benzamide and is composed of a cyclopropyl group, a fluorine atom, an iodine atom, and a methyl group. It has been studied for its potential applications in a variety of fields, including biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide has been studied for its potential applications in a variety of scientific fields. It has been investigated for its potential to act as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. It has also been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation. Additionally, N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide has been studied for its potential to act as an inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and survival.
Wirkmechanismus
The exact mechanism of action of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide is not yet fully understood. However, it is believed that the cyclopropyl group of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide binds to the active site of the target enzyme, blocking its active site and preventing it from catalyzing its reaction. Additionally, the fluorine and iodine atoms of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide are believed to interact with the active site of the target enzyme, further inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide are still being studied. However, it is believed that N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide has the potential to inhibit the activity of enzymes involved in the breakdown of acetylcholine in the brain, leading to increased levels of acetylcholine in the brain. Additionally, N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation. Additionally, N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide has been studied for its potential to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its structure is relatively stable, making it suitable for use in a variety of experiments. Additionally, N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide has been shown to be an effective inhibitor of several enzymes, making it a useful tool for studying the effects of enzyme inhibition.
However, N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide does have some limitations for use in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide is relatively expensive, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
The potential applications of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide are still being studied. Future research could focus on the development of new synthesis methods for N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide, as well as the development of new formulations of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide that are more soluble in aqueous solutions. Additionally, future research could focus on the development of new uses for N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide, such as the development of new inhibitors of enzymes involved in the breakdown of acetylcholine in the brain or the development of new inhibitors of cyclooxygenase-2 or tyrosine kinase. Additionally, future research could focus on the development of new methods for studying the biochemical and physiological effects of N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO/c1-6-9(12)4-7(5-10(6)13)11(15)14-8-2-3-8/h4-5,8H,2-3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRNFBLLBJOSQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)C(=O)NC2CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620015 | |
| Record name | N-Cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide | |
CAS RN |
585544-31-6 | |
| Record name | N-Cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585544-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropyl-3-fluoro-5-iodo-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Phenyl-1-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1629131.png)
![4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629132.png)
![3-Ethoxy-4-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1629134.png)


![2-[(3-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1629140.png)


